Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol
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Overview
Description
Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol is a chemical compound with the molecular formula C₁₈H₂₆O₆ and a molecular weight of 338.395 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol involves the esterification of benzene-1,4-dicarboxylic acid with methanol, followed by the reaction with [4-(hydroxymethyl)cyclohexyl]methanol . The reaction is typically carried out under acidic conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using catalysts to increase the reaction rate and yield. The reaction conditions are optimized to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Similar in structure but lacks the cyclohexyl group.
Dimethyl isophthalate: Similar but with different positioning of the carboxylate groups.
Dimethyl phthalate: Similar but with different aromatic ring substitution.
Uniqueness
Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol is unique due to the presence of both ester and hydroxymethyl groups, which confer distinct chemical and physical properties. This makes it versatile for various applications in different fields .
Properties
CAS No. |
25135-20-0 |
---|---|
Molecular Formula |
C18H26O6 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H10O4.C8H16O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;9-5-7-1-2-8(6-10)4-3-7/h3-6H,1-2H3;7-10H,1-6H2 |
InChI Key |
KLFDLTKCAAFSAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C1CC(CCC1CO)CO |
Related CAS |
25135-20-0 |
Origin of Product |
United States |
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